molecular formula C17H18N2O4 B5227125 N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-ethoxyphenyl)urea

N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-ethoxyphenyl)urea

Cat. No.: B5227125
M. Wt: 314.34 g/mol
InChI Key: HNAZCHAAHJTKJL-UHFFFAOYSA-N
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Description

N-(1,3-Benzodioxol-5-ylmethyl)-N'-(2-ethoxyphenyl)urea is a urea derivative featuring a 1,3-benzodioxole (methylenedioxyphenyl) group linked via a methylene bridge to one urea nitrogen, while the other urea nitrogen is attached to a 2-ethoxyphenyl substituent. The 1,3-benzodioxole moiety is notable for its electron-rich aromatic system, which may enhance binding interactions in biological systems, while the ethoxy group contributes to lipophilicity and metabolic stability .

Properties

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-3-(2-ethoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4/c1-2-21-14-6-4-3-5-13(14)19-17(20)18-10-12-7-8-15-16(9-12)23-11-22-15/h3-9H,2,10-11H2,1H3,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNAZCHAAHJTKJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)NCC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501323717
Record name 1-(1,3-benzodioxol-5-ylmethyl)-3-(2-ethoxyphenyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501323717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49824042
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

896579-94-5
Record name 1-(1,3-benzodioxol-5-ylmethyl)-3-(2-ethoxyphenyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501323717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-ethoxyphenyl)urea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the current knowledge surrounding its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula for this compound is C20H24N2O4C_{20}H_{24}N_{2}O_{4}. The compound features a benzodioxole moiety, which is known for its diverse biological activities, including anti-cancer and anti-inflammatory effects. The ethoxyphenyl group enhances its lipophilicity, potentially improving bioavailability.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit notable antitumor properties. A study evaluating a related urea compound demonstrated broad-spectrum antitumor activity with GI50 values across various cancer cell lines, suggesting that modifications to the urea structure can enhance efficacy against specific tumors .

CompoundCell LineGI50 (μM)
N-(4-methyl-BT-2-yl)-N'-(BI-N-sulfonyl)ureaEKVX (lung cancer)1.7
N-(4-methyl-BT-2-yl)-N'-(BI-N-sulfonyl)ureaRPMI-8226 (leukemia)21.5
N-(4-methyl-BT-2-yl)-N'-(BI-N-sulfonyl)ureaOVCAR-4 (ovarian cancer)25.9

The proposed mechanism of action for this class of compounds includes the inhibition of key enzymes involved in cancer cell proliferation. For instance, the inhibition of glycogen synthase kinase 3 beta (GSK-3β) has been reported, which plays a crucial role in cell survival and proliferation pathways .

Study on Antibacterial Properties

In a recent investigation, derivatives of benzodioxole-containing ureas were assessed for their antibacterial activity against various pathogenic bacteria. The results highlighted that certain modifications led to improved activity against Staphylococcus aureus and Streptococcus pyogenes, with MIC values indicating potent antibacterial effects .

CompoundBacteriaMIC (μg/mL)
N-(5-pyrimidin-5-yl-7-pyridie-2-yl-BT-2-yl)-N'-(ethyl)ureasS. aureus0.03–0.06
N-(5-pyrimidin-5-yl-7-pyridie-2-yl-BT-2-yl)-N'-(ethyl)ureasS. pyogenes0.06–0.12

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Rings

Key analogs and their structural distinctions:

Compound Name Substituent on Benzodioxole Substituent on Phenyl Ring Molecular Formula Molecular Weight (g/mol) Key Properties/Data Sources
N-(1,3-Benzodioxol-5-yl)-N'-(3-chlorophenyl)urea None (direct attachment) 3-Cl C₁₄H₁₁ClN₂O₃ 302.70 Higher polarity due to Cl; predicted logP ~3.1
N-(1,3-Benzodioxol-5-ylmethyl)-N'-(2-ethoxyphenyl)urea Methylenedioxy 2-OCH₂CH₃ C₁₇H₁₈N₂O₄ 326.34 Increased lipophilicity (estimated logP ~3.5) due to ethoxy group
N-{2-[5-(2H-1,3-Benzodioxol-5-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}-N'-ethyl-N-(2-methoxyethyl)urea Pyrazolyl-benzodioxole hybrid 4-OCH₃ (on pyrazole) C₂₅H₃₀N₄O₆ 482.54 Complex structure with logP 3.078; higher molecular weight

Analysis:

  • Electron-withdrawing vs.
  • Lipophilicity: The ethoxy group in the target compound enhances logP (~3.5) relative to the methoxy (logP ~3.0) or chloro (logP ~3.1) analogs, suggesting improved membrane permeability .
  • Steric effects: The methylene bridge in the target compound introduces conformational flexibility, unlike analogs with direct benzodioxole-phenyl attachments .

Functional Group Modifications in Urea Derivatives

  • Sulfonylated ureas (e.g., N,N'-[2-(benzenesulfonyloxy)phenyl]-N'-(3-(p-ethoxybenzenesulfonyloxy)phenyl]urea): These derivatives replace benzodioxole with sulfonate esters, increasing polarity and reducing bioavailability compared to the target compound .
  • Hydroxyureas (e.g., N'-methyl-N'-hydroxycarbamoyl-L-leucine benzhydrylamide): The hydroxyl group on the urea nitrogen introduces hydrogen-bonding capacity but reduces stability under acidic conditions, unlike the ethoxyphenyl-substituted urea .

Pharmacokinetic and Physicochemical Profiles

  • Polar surface area (PSA): The target compound’s PSA (~86 Ų, inferred from analogs) is lower than pyrazolyl hybrids (PSA 86.09 Ų) due to fewer hydrogen-bond acceptors .
  • Solubility: Ethoxy substitution likely reduces aqueous solubility (logSw ~-3.3, similar to pyrazolyl derivatives) compared to chlorophenyl analogs .

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